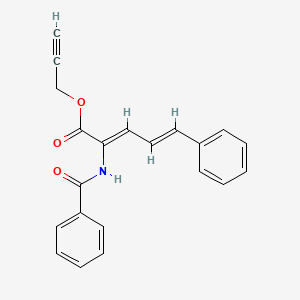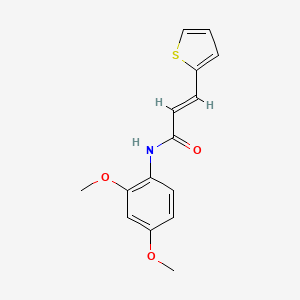methanone](/img/structure/B4986807.png)
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as BPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPFM belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. This compound has also been found to have potential applications in the treatment of drug addiction, as it can effectively block the rewarding effects of drugs of abuse.
作用机制
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of D3 receptors in the brain. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway in the brain. By blocking the rewarding effects of drugs of abuse, this compound has been found to be effective in reducing drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a reduction in drug-seeking behavior. This compound has also been found to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
The main advantage of using [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments is its selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are several future directions for research on [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One area of interest is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of drug addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
合成方法
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone can be synthesized using a multistep process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
属性
IUPAC Name |
[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrFN2O3/c1-32-23-10-8-18(15-20(23)26)24(30)19-7-9-22(21(27)16-19)28-11-13-29(14-12-28)25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROJOZHBOPDFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)